molecular formula C10H9NO3 B132495 1-Methoxyindole-3-carboxylic acid CAS No. 91913-76-7

1-Methoxyindole-3-carboxylic acid

Cat. No.: B132495
CAS No.: 91913-76-7
M. Wt: 191.18 g/mol
InChI Key: NYXZLEZAQMDQPX-UHFFFAOYSA-N
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Description

1-Methoxyindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Scientific Research Applications

1-Methoxyindole-3-carboxylic acid has numerous applications in scientific research:

Safety and Hazards

The safety data sheet for “1-Methoxyindole-3-carboxylic acid” suggests wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation . The hazard classifications include Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

Indole derivatives, including “1-Methoxyindole-3-carboxylic acid”, have attracted increasing attention in recent years due to their biologically active properties. They play a significant role in cell biology and are used for the treatment of various disorders in the human body . The development of new auxin mimic herbicides is one of the future directions in the field of auxin chemistry .

Preparation Methods

1-Methoxyindole-3-carboxylic acid can be synthesized through various methods. One common synthetic route involves the selective nucleophilic substitution reaction at the 2-position of the indole ring. This method typically uses specific reagents and conditions to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methoxyindole-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Methoxyindole-3-carboxylic acid can be compared with other indole derivatives such as:

  • 1-Methylindole-3-carboxylic acid
  • 1-Methylindole-3-carboxaldehyde
  • Indole-3-acetic acid

These compounds share a similar indole core but differ in their functional groups, leading to variations in their chemical reactivity and biological activities

Properties

IUPAC Name

1-methoxyindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXZLEZAQMDQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C=C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238760
Record name 1-Methoxyindole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91913-76-7
Record name 1-Methoxyindole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091913767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxyindole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the metabolism of 1-methoxyindole-3-carboxylic acid unique compared to other compounds?

A1: The research paper highlights a novel metabolic reaction observed with this compound: O-demethylation from a heterocyclic nitrogen []. This means that the methoxy group (-OCH3) attached to the nitrogen atom in the indole ring is removed, releasing formaldehyde. While O-demethylation is a common metabolic reaction, its occurrence directly on a nitrogen within a heterocyclic ring like indole is unusual and potentially significant for understanding the compound's pharmacological activity and reactivity.

Q2: How was this O-demethylation reaction studied and quantified in the research?

A2: The researchers used a fortified 15,000 g rat liver supernatant fraction, which contains enzymes responsible for drug metabolism. They incubated this fraction with this compound and measured the amount of formaldehyde produced as a direct indicator of O-demethylation []. To validate their findings and compare the efficiency of this reaction, they also performed the same experiment using 4-nitroanisole, a known substrate for O-demethylation. By comparing the kinetic parameters (Km and Vmax) obtained for both compounds, they could confirm and quantify the O-demethylation of this compound.

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